![molecular formula C9H15NS B13327737 5-Ethyl-2-isopropylthiophen-3-amine](/img/structure/B13327737.png)
5-Ethyl-2-isopropylthiophen-3-amine
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Overview
Description
5-Ethyl-2-isopropylthiophen-3-amine: is a heterocyclic organic compound featuring a thiophene ring substituted with ethyl and isopropyl groups, and an amine group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Ethyl-2-isopropylthiophen-3-amine, can be achieved through several methods:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea.
Industrial Production Methods: Industrial production of thiophene derivatives often employs scalable and efficient synthetic routes, such as the Gewald reaction, due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of thiophene derivatives can yield dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Chemistry: Thiophene derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology: They exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: Thiophene derivatives are explored for their potential as therapeutic agents in treating various diseases .
Industry: They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-Ethyl-2-isopropylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, modulating their activity and leading to the observed biological effects . Detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
3-Aminothiophene: A thiophene derivative with an amine group at the 3 position.
Uniqueness: 5-Ethyl-2-isopropylthiophen-3-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
5-ethyl-2-propan-2-ylthiophen-3-amine |
InChI |
InChI=1S/C9H15NS/c1-4-7-5-8(10)9(11-7)6(2)3/h5-6H,4,10H2,1-3H3 |
InChI Key |
VHMHAGANPOXKPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)C(C)C)N |
Origin of Product |
United States |
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